molecular formula C19H30O4 B14695917 methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate CAS No. 26249-38-7

methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate

Cat. No.: B14695917
CAS No.: 26249-38-7
M. Wt: 322.4 g/mol
InChI Key: FWRMTDMERDIPKI-DYTHMOEWSA-N
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Description

Methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate is a chemical compound with a complex structure. It is known for its applications in various fields, including the production of heat-resistant plastics, adhesives, and special coatings . The compound is characterized by its unique bicyclic structure, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with [(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .

Mechanism of Action

The mechanism of action of methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways . The bicyclic structure of the compound also contributes to its stability and reactivity .

Properties

CAS No.

26249-38-7

Molecular Formula

C19H30O4

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate

InChI

InChI=1S/C14H22O2.C5H8O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4;1-4(2)5(6)7-3/h10-11H,1,6-8H2,2-5H3;1H2,2-3H3/t10-,11+,14+;/m1./s1

InChI Key

FWRMTDMERDIPKI-DYTHMOEWSA-N

Isomeric SMILES

CC(=C)C(=O)OC.CC(=C)C(=O)O[C@H]1C[C@H]2CC[C@@]1(C2(C)C)C

Canonical SMILES

CC(=C)C(=O)OC.CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C

Origin of Product

United States

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